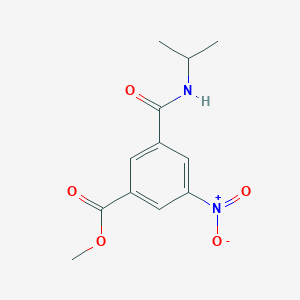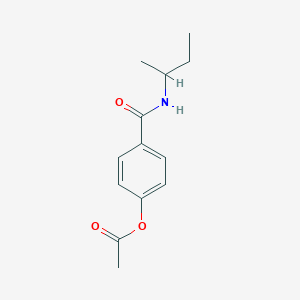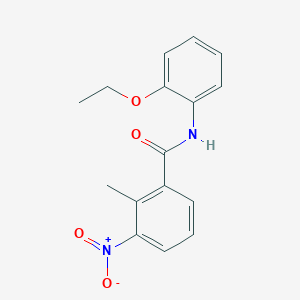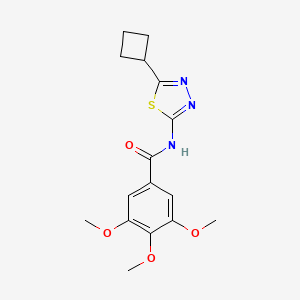![molecular formula C24H19N5O2 B11022260 N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B11022260.png)
N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-hydroxyphthalazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-hydroxyphthalazin-1-yl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a phthalazinone derivative. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The phthalazinone moiety, on the other hand, is often associated with various biological activities, making this compound a potential candidate for multiple scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-hydroxyphthalazin-1-yl)acetamide typically involves the condensation of o-phenylenediamine with an aromatic aldehyde to form the benzimidazole core The reaction conditions often require the use of polar solvents such as dimethyl sulfoxide (DMSO) and catalysts like acetic acid to facilitate the condensation and substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-hydroxyphthalazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction would produce amines.
Scientific Research Applications
N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-hydroxyphthalazin-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-hydroxyphthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, inhibiting their function and leading to antimicrobial and anticancer effects . The phthalazinone moiety may enhance these effects by providing additional binding sites and increasing the compound’s overall potency.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Phthalazinone derivatives: Known for their biological activities, including anti-inflammatory and anticancer effects
Uniqueness
N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-hydroxyphthalazin-1-yl)acetamide is unique due to the combination of the benzimidazole and phthalazinone moieties, which may result in synergistic effects and enhanced biological activity compared to individual derivatives.
Properties
Molecular Formula |
C24H19N5O2 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C24H19N5O2/c30-21(14-20-16-10-4-5-11-17(16)24(31)29-28-20)27-22(15-8-2-1-3-9-15)23-25-18-12-6-7-13-19(18)26-23/h1-13,22H,14H2,(H,25,26)(H,27,30)(H,29,31) |
InChI Key |
WBEQNYKPEUFIEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)NC(=O)CC4=NNC(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11022184.png)
![2-[(2-methylpropyl)amino]-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11022190.png)
![7-(Pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11022192.png)


![(2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-2-phenylacetic acid](/img/structure/B11022218.png)
![4-butyl-6-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11022222.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11022225.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11022226.png)

![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide](/img/structure/B11022229.png)

![trans-4-[({2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11022243.png)
![4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11022244.png)
